

(2,2-Dichloro-1-fluorocyclopropyl)benzene chemical properties

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Compound of Interest

Compound Name:	(2,2-Dichloro-1-fluorocyclopropyl)benzene
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An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Phenyl-Substituted Dihalocyclopropanes, with a focus on **(2,2-Dichloro-1-fluorocyclopropyl)benzene**

Abstract

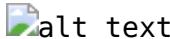
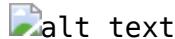
This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, and synthesis of phenyl-substituted gem-dichlorocyclopropanes. Due to the limited availability of detailed experimental data for **(2,2-dichloro-1-fluorocyclopropyl)benzene** (CAS 502763-69-1), this document establishes a foundational understanding through the well-characterized analog, (2,2-dichlorocyclopropyl)benzene (CAS 2415-80-7). Each section provides authoritative data for this analog and follows with an expert analysis predicting the profound influence of C-1 fluorination. This comparative approach offers researchers and drug development professionals critical insights into the strategic application of fluorine to modulate molecular properties in this important class of compounds.

Chemical Identity and Structural Framework

The core structure is a phenyl group attached to a cyclopropane ring bearing two chlorine atoms on the same carbon (a gem-dichloro arrangement). The point of variation is the substituent at the C-1 position, adjacent to the phenyl ring.

- Primary Analog: (2,2-Dichlorocyclopropyl)benzene

- Target Compound: **(2,2-Dichloro-1-fluorocyclopropyl)benzene**

Property	(2,2-Dichlorocyclopropyl)benzene	(2,2-Dichloro-1-fluorocyclopropyl)benzene
CAS Number	2415-80-7	502763-69-1[1]
Molecular Formula	C ₉ H ₈ Cl ₂	C ₉ H ₇ Cl ₂ F
Molecular Weight	187.07 g/mol	205.06 g/mol
Synonyms	1,1-Dichloro-2-phenylcyclopropane[2]	1-Fluoro-2,2-dichloro-1-phenylcyclopropane
Structure	 alt text	 alt text

Physicochemical Properties

Experimental data for (2,2-dichlorocyclopropyl)benzene are well-documented. These values serve as a baseline for predicting the properties of its fluorinated counterpart.

Property	(2,2-Dichlorocyclopropyl)benzene (Experimental)	Reference
Appearance	White to light yellow solid or clear liquid	
Boiling Point	103 °C at 10 mmHg	[2]
Density	1.208 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.551	[2]
Flash Point	104 °C (219.2 °F) - closed cup	

Expert Analysis: The Impact of Fluorination

The introduction of a single fluorine atom at the C-1 position is expected to significantly alter these properties:

- Boiling Point: The molecular weight increases to 205.06 g/mol, and the C-F bond introduces greater polarity. Both factors would lead to stronger intermolecular forces (dipole-dipole and van der Waals), resulting in a notably higher boiling point compared to the non-fluorinated analog under identical pressure.
- Density: Fluorine is denser than hydrogen. Its inclusion is expected to increase the overall density of the molecule to a value greater than 1.208 g/mL.
- Polarity: The highly polar C-F bond will increase the molecule's overall dipole moment, enhancing its polarity. This may slightly increase its solubility in polar organic solvents.

Synthesis Pathway: Carbene Cycloaddition

The most efficient and industrially relevant method for synthesizing phenyl-gem-dihalocyclopropanes is the [2+1] cycloaddition of a dihalocarbene to styrene. The carbene is generated *in situ* from a suitable precursor.

Protocol for (2,2-Dichlorocyclopropyl)benzene

This synthesis is a classic example of dichlorocarbene addition facilitated by phase-transfer catalysis (PTC), which allows the aqueous base to react with the organic-soluble chloroform at the phase interface.^{[3][4][5]}

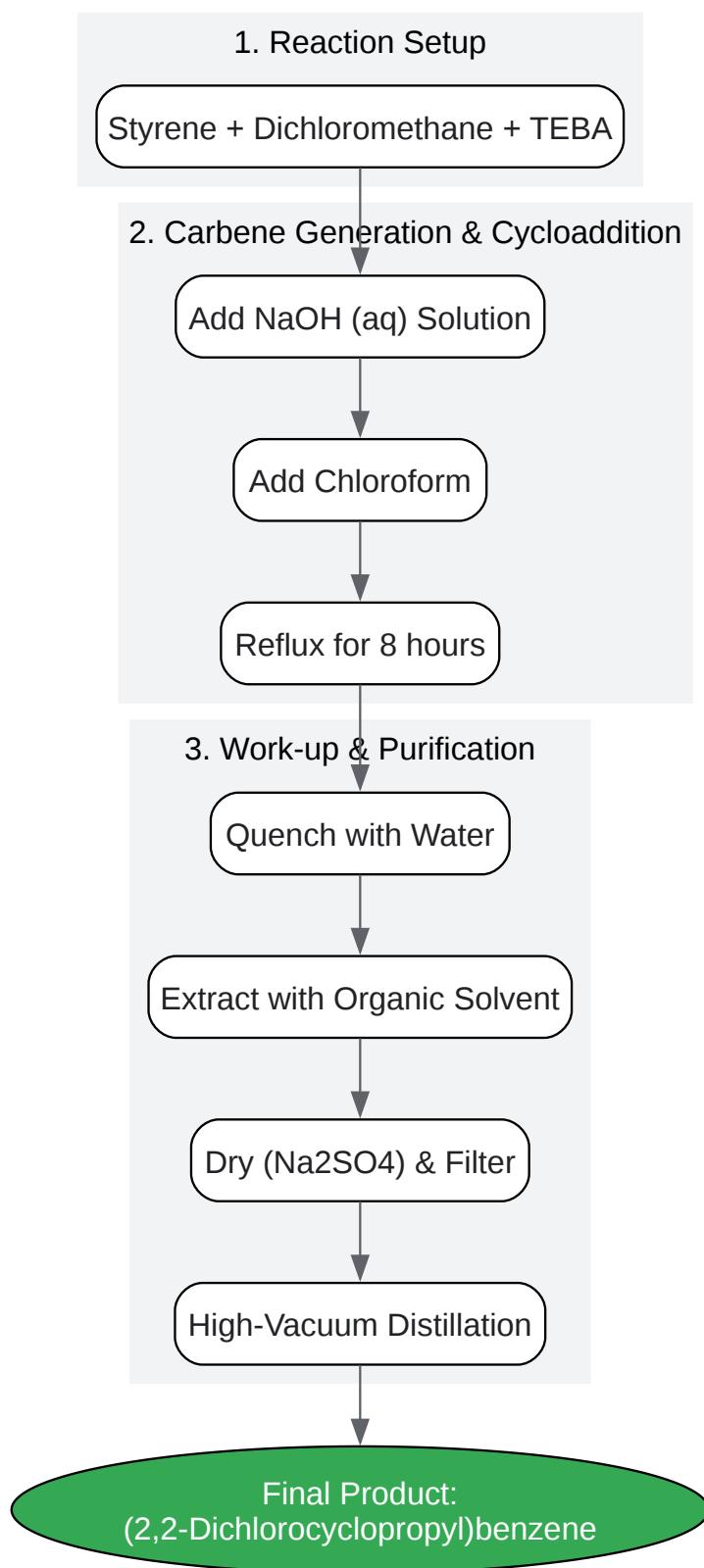
Reaction: Styrene + Chloroform (CHCl₃) --(NaOH, PTC)--> (2,2-Dichlorocyclopropyl)benzene

Step-by-Step Methodology:^[4]

- Reaction Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (e.g., 30g), dichloromethane (30 mL), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA, 1.2g).
- Carbene Generation & Reaction: Heat the mixture to reflux. Slowly add a 50% aqueous solution of sodium hydroxide (e.g., 28.5g NaOH in 28.5 mL water) followed by the dropwise addition of chloroform (43.5g).

- Causality: The strong base (NaOH) deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (−CCl₃[−]). This anion is unstable and rapidly eliminates a chloride ion to generate the highly reactive, electrophilic dichlorocarbene (:CCl₂). The phase-transfer catalyst shuttles the hydroxide or methanide ions into the organic phase to facilitate this reaction.
- Reaction Completion: Maintain vigorous stirring and reflux for 8 hours.
- Work-up: Cool the mixture to room temperature. Add water (60 mL) and stir for 10 minutes. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with a nonpolar solvent (e.g., petroleum ether).
- Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by high-vacuum distillation to yield a colorless liquid.[4]
- Self-Validation: The success of the synthesis is confirmed by an expected yield of over 85% and a purity of >99% as determined by HPLC.[4] The product identity is verified by spectroscopic analysis (Section 4).

Diagram: Synthesis Workflow

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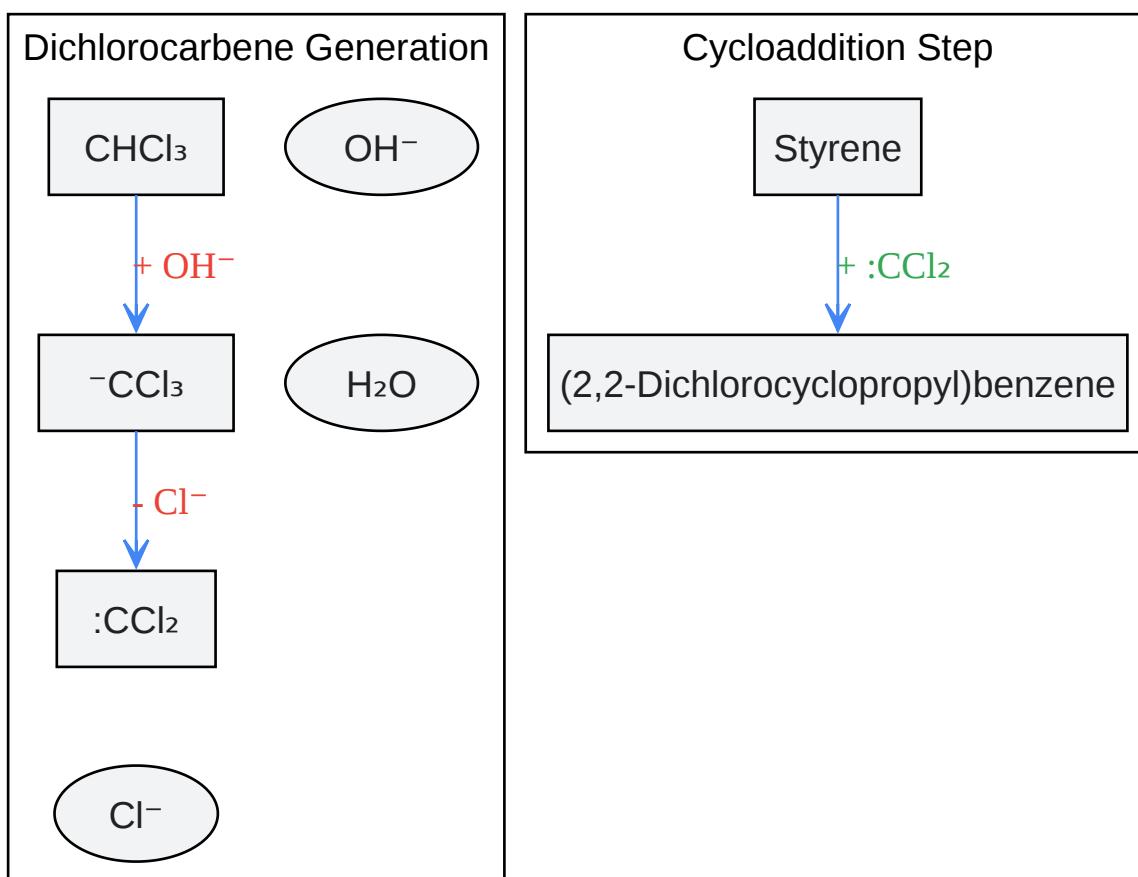
Caption: Workflow for the synthesis of (2,2-Dichlorocyclopropyl)benzene.

Proposed Synthesis for (2,2-Dichloro-1-fluorocyclopropyl)benzene

To synthesize the fluorinated target, a different carbene must be generated: fluorodichlorocarbene ($:CFCI$). This requires a different precursor than chloroform.

- Proposed Precursor: Dichlorofluoromethane ($CHCl_2F$).
- Mechanism: Similar to the above, a strong base would deprotonate $CHCl_2F$ to form the dichlorofluoromethanide anion ($^-CCl_2F$), which would then eliminate a chloride ion to generate the $:CFCI$ carbene. This carbene would then undergo cycloaddition with styrene. The reaction would likely still benefit from a phase-transfer catalyst system. The presence of two diastereomers (cis and trans relative to the phenyl group) is possible and would need to be separated or characterized.

Diagram: Carbene Generation Mechanism



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Caption: Mechanism of dichlorocarbene generation and subsequent cycloaddition.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification.

Data for (2,2-Dichlorocyclopropyl)benzene

- ^1H NMR: The spectrum is characterized by signals for the cyclopropyl protons and the aromatic protons.
 - Aromatic Protons: A multiplet around 7.21-7.31 ppm (5H).
 - Cyclopropyl Protons: The three protons on the cyclopropane ring form a complex system. Typically, the methine proton (CH-Ph) appears as a triplet around 2.87 ppm, while the two methylene protons (CH_2) appear as distinct doublets around 1.81 and 1.91 ppm.
- ^{13}C NMR:
 - Aromatic Carbons: Signals typically appear in the 126-138 ppm range.
 - Cyclopropyl Carbons: The CH-Ph carbon is around 35 ppm, the CH_2 carbon is around 25 ppm, and the CCl_2 carbon is significantly deshielded to ~65 ppm.

Predicted Profile for (2,2-Dichloro-1-fluorocyclopropyl)benzene

The introduction of fluorine, an NMR-active nucleus (^{19}F , spin $\frac{1}{2}$), would dramatically change the NMR spectra, providing a clear diagnostic signature.

- ^1H NMR:
 - Coupling to Fluorine: All cyclopropyl protons will now show coupling to the ^{19}F nucleus (^2JHF and ^3JHF), splitting their signals into doublets of doublets (or more complex multiplets).

- Chemical Shift: The C-1 proton is replaced by fluorine. The remaining two cyclopropyl protons (on C-3) would be deshielded (shifted downfield) due to the electronegativity of the adjacent fluorine. The methine proton (CH-Ph) would also experience a downfield shift.
- ^{13}C NMR:
 - C-F Coupling: All carbons in the cyclopropane ring and the ipso-carbon of the phenyl ring will exhibit coupling to the fluorine atom (^1JCF , ^2JCF , etc.), appearing as doublets in a proton-decoupled spectrum. The ^1JCF coupling for the C-1 carbon will be very large (typically >200 Hz).
 - Chemical Shift: The C-1 carbon directly attached to fluorine will be massively deshielded, shifting significantly downfield (likely >90 ppm). The adjacent C-2 (CCl_2) and C-3 carbons will also be shifted downfield.
- ^{19}F NMR: A single signal would be expected, which would be split into a multiplet by the adjacent cyclopropyl and potentially the ortho-aromatic protons.

Chemical Reactivity and Applications

The phenyl-dichlorocyclopropane scaffold is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

- Application of (2,2-Dichlorocyclopropyl)benzene: It serves as a key intermediate in the synthesis of Ciprofibrate, a lipid-lowering agent.^{[3][4]} The synthesis involves subsequent reactions on the phenyl ring, demonstrating that the cyclopropyl group can act as a directing group in electrophilic aromatic substitution.
- Reactivity of the Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions (e.g., with strong acids or transition metals), though it is generally stable to many synthetic transformations. The gem-dichloro group can be reduced or modified.

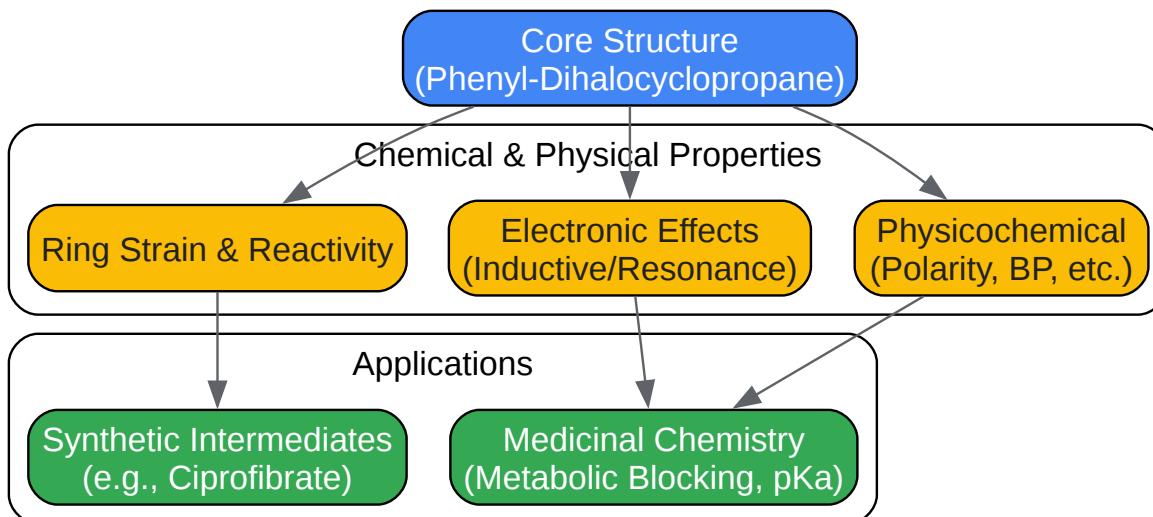
The Role of Fluorine in Reactivity and Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.^[6]

- Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at a metabolically labile position (like the C-1 benzylic position) can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
- Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, which can be used to tune a drug's ionization state and optimize its interaction with a biological target.
- Conformational Control: Due to its steric and electronic properties, fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.^[6]
- Enhanced Binding: The polarized C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and potency.

For **(2,2-dichloro-1-fluorocyclopropyl)benzene**, the fluorine atom would make the C-1 position resistant to oxidation and would influence the electronic properties of the adjacent phenyl ring, potentially altering its reactivity in subsequent synthetic steps.

Diagram: Structure-Property-Application Relationship



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Caption: Interrelation of structure, properties, and applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the fluorinated compound is not widely available, the handling precautions can be inferred from its structural analogs.

- **Hazards:** Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[\[7\]](#)
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear chemical safety goggles.
 - **Skin Protection:** Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
 - **Respiratory Protection:** Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.
- **Fire:** Combustible liquid. In case of fire, use CO₂, dry chemical, or foam. Firefighting may produce hazardous decomposition products including carbon oxides, hydrogen chloride, and hydrogen fluoride gas.

Conclusion

(2,2-Dichloro-1-fluorocyclopropyl)benzene represents a synthetically valuable molecule that combines the unique steric properties of a cyclopropane ring with the powerful modulating effects of fluorine. While detailed experimental data remains proprietary or unpublished, a robust understanding of its chemistry can be achieved by analyzing its well-documented non-fluorinated analog, (2,2-dichlorocyclopropyl)benzene). The synthesis reliably proceeds through a phase-transfer-catalyzed carbene cycloaddition, a methodology that can be adapted for the fluorinated version by selecting an appropriate carbene precursor like dichlorofluoromethane. The introduction of fluorine is predicted to increase the boiling point, density, and polarity, and will produce highly characteristic signatures in NMR spectra due to C-F and H-F coupling. For

drug development professionals, the C-1 fluorine atom offers a strategic tool to block metabolic oxidation and fine-tune the electronic and conformational properties of resulting active pharmaceutical ingredients.

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